molecular formula C40H75NO9 B1249061 Glucocerebrosides CAS No. 497155-61-0

Glucocerebrosides

Cat. No. B1249061
CAS RN: 497155-61-0
M. Wt: 714 g/mol
InChI Key: HOMYIYLRRDTKAA-BEYQCJBTSA-N
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Description

Glucocerebrosides, also referred to as glucosylceramides, are sphingolipid components of cell membranes . They are composed of a sphingosine, a fatty acid chain (forming a ceramide), and a glucose moiety . They are found in all mammalian tissues, being particularly abundant in the brain . In Gaucher’s disease, the enzyme glucocerebrosidase is nonfunctional and cannot break down glucocerebroside into glucose and ceramide in the lysosome .


Molecular Structure Analysis

Glucocerebrosides are composed of a sphingosine, a fatty acid chain (these two forming a ceramide), and a glucose moiety . They are found in all mammalian tissues being particularly abundant in the brain .


Chemical Reactions Analysis

Glucocerebrosides can serve as precursors for the production of more complex glycosphingolipids such as lactosylceramide and gangliosides by sequential addition of sugars and other chemical groups .

Scientific Research Applications

Cell Biological Processes and Signaling Pathways

Glucocerebrosides are sphingolipid components of cell membranes that intervene in numerous cell biological processes and signaling pathways . They play a crucial role in maintaining the integrity and functionality of cells .

Gaucher Disease

Glucocerebrosides are implicated in human diseases such as Gaucher disease . Gaucher disease is a lysosomal storage disorder caused by inherited deficiency of Glucocerebrosidase, an enzyme that breaks down glucocerebrosides into glucose and ceramides inside lysosomes . This disease is characterized by the accumulation of glucocerebrosides in lysosomes of tissue macrophages .

Parkinson’s Disease

Research has shown a causal association between glucocerebrosidase mutations and Parkinson’s disease . Glucocerebrosidase activity deficiency has been observed in Parkinson’s disease, and there is an interaction between glucocerebrosidase and alpha-synuclein, a protein that accumulates in neurons in Parkinson’s disease .

Drug Resistance in Cancer

Recent research trends have shown a growth in studies related to drug resistance in cancer . The role of glucocerebrosides in this field is an emerging area of interest.

Pharmacological Chaperones

Pharmacological chaperones are small molecules that bind to and stabilize proteins. Recent research trends have shown an interest in the role of glucocerebrosides in the development of pharmacological chaperones .

Skin Barrier Property and Survival

Glucocerebrosidase generates ceramides from Glucocerebrosides molecules in the outer part of the skin, a process essential for optimal skin barrier property and survival . This function of glucocerebrosidase is key beyond lysosomes .

Mechanism of Action

Target of Action

Glucocerebrosides, also referred to as glucosylceramides, are sphingolipid components of cell membranes . The primary target of glucocerebrosides is the enzyme glucocerebrosidase (also named acid beta-glucosylceramidase or beta-glucocerebrosidase), a 497-residue enzyme that breaks down glucocerebrosides into glucose and ceramides inside lysosomes . This enzyme is encoded by the GBA gene located on locus 1q21 .

Mode of Action

The catabolism of glucocerebrosides is primarily initiated in the lysosomes by the action of the lysosomal glucocerebrosidase . Glucocerebrosides can serve as precursors for the production of more complex glycosphingolipids such as lactosylceramide and gangliosides by sequential addition of sugars .

Biochemical Pathways

Glucocerebrosides intervene in numerous cell biological processes and signaling pathways . Their deregulation is implicated in human diseases such as Gaucher disease and Parkinson’s disease . The deficiency of glucocerebrosidase causes the lysosomal storage disorder named Gaucher disease (GD) . In GCase-deficient GD patients, the accumulation of GlcCer in lysosomes of tissue macrophages is prominent .

Pharmacokinetics

It is known that glucocerebrosides are found in all mammalian tissues, being particularly abundant in the brain .

Result of Action

The result of glucocerebrosides action is the breakdown of glucocerebrosides into glucose and ceramides inside lysosomes . This process is crucial for normal cellular function. When this process is disrupted due to mutations in the gba gene, it leads to diseases like gaucher’s disease and parkinson’s disease .

Action Environment

The action of glucocerebrosides is influenced by the cellular environment. For instance, the enzyme glucocerebrosidase, which breaks down glucocerebrosides, functions optimally at an acidic pH, which is the typical environment inside lysosomes . Furthermore, the abundance of glucocerebrosides in different tissues, such as the brain, may influence the compound’s action, efficacy, and stability .

Safety and Hazards

The safety data sheet for Glucocerebrosides indicates that there are no applicable hazard statements .

Future Directions

The discovery of glucocerebrosidase (GBA1) mutations as the greatest numerical genetic risk factor for the development of Parkinson disease (PD) resulted in a paradigm shift within the research landscape . Treatments for Gaucher disease have been developed that increase visceral glucocerebrosidase levels and decrease lipid storage, although they have yet to properly address the neurological defects associated with impaired glucocerebrosidase . This rare monogenic disorder, Gaucher disease, provides unique insights directly applicable to our understanding and treatment of Parkinson disease, a common and complex neurodegenerative disorder .

properties

IUPAC Name

2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H75NO9/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-33(43)32(31-49-40-38(47)37(46)36(45)35(30-42)50-40)41-39(48)34(44)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h19-20,26,28,32-38,40,42-47H,3-18,21-25,27,29-31H2,1-2H3,(H,41,48)/b20-19+,28-26+/t32-,33+,34?,35+,36+,37-,38+,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMYIYLRRDTKAA-BEYQCJBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC(C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C/CCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H75NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glucocerebrosides

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are glucocerebrosides and where are they found?

A1: Glucocerebrosides are a class of glycosphingolipids found in cell membranes across various organisms. They are particularly abundant in plant plasma membranes and tonoplasts, accounting for a significant portion of the total lipid content. [] For instance, in rye leaf and plasma membrane, glucocerebrosides represent 16 mol% of the total plasma membrane lipid. [] They are also found in animal tissues, including the brain, and in some fungi. [, , ] Notably, sea cucumbers have emerged as a rich source of diverse glucocerebrosides. [, , , ]

Q2: What is the basic structure of a glucocerebroside molecule?

A2: A glucocerebroside molecule consists of three main components:

  • Long-chain base: Typically a C18 amino alcohol with two or three hydroxyl groups. The most common long-chain bases found in glucocerebrosides are 4,8-sphingadienine (d18:2), 4-hydroxy-8-sphingenine (t18:1), and sphingadienine (d18:1). [, ]
  • Fatty acid: Predominantly 2-hydroxy fatty acids with 16 to 26 carbon atoms. Common examples include 2-hydroxynervonic acid (24:1h), 2-hydroxylignoceric acid (24:0h), 2-hydroxyerucic acid (22:1h), and 2-hydroxybehenic acid (22:0h). []
  • Glucose residue: Linked to the C1 hydroxyl group of the long-chain base via a β-1 glycosidic linkage. []

Q3: How do the structural features of glucocerebrosides influence their properties?

A3: The numerous hydroxyl groups and amide linkage in glucocerebrosides contribute to their unique physical properties. These groups facilitate extensive intra- and intermolecular hydrogen bonding. [] This characteristic likely contributes to the rigidity and low ion permeability observed in biological membranes enriched with cerebrosides, as seen in animal myelin and intestinal brush borders. [] In plants, glucocerebrosides are suggested to play a role in plasma membrane cryostability and chilling sensitivity. []

Q4: How does the molecular species composition of glucocerebrosides vary?

A4: The molecular species composition of glucocerebrosides can differ significantly between organisms and even within different tissues of the same organism. For example, glucocerebrosides in rye leaf and plasma membrane show a predominance of saturated and monounsaturated 2-hydroxy fatty acids, while those in adult rat brain lack hydroxy fatty acids and primarily contain palmitate, stearate, and oleate. [, ] Furthermore, the molecular species profile can be influenced by environmental factors such as cold acclimation, as observed in winter rye seedlings. []

Q5: What is the significance of studying glucocerebroside molecular species?

A5: Analyzing individual molecular species provides insights into the biosynthesis and specific functions of glucocerebrosides in different biological contexts. For example, the distinct molecular species profiles of glucocerebrosides in microsomal and myelin membranes during rat brain development suggest specific roles in membrane organization and function. [] Furthermore, understanding the molecular diversity of glucocerebrosides in food sources like potatoes and sea cucumbers is crucial for assessing their potential nutritional and therapeutic benefits. [, ]

Q6: What analytical techniques are used to study glucocerebrosides?

A6: Various techniques are employed to isolate, characterize, and quantify glucocerebrosides, including:

  • High-speed counter-current chromatography (HSCCC): Efficiently separates and purifies glucocerebrosides from complex mixtures with high yield and low solvent consumption. []
  • Reversed-phase high-performance liquid chromatography (RP-HPLC): Separates and purifies intact, underivatized glucocerebroside molecular species, enabling detailed analysis of their composition and relative abundance. [, , ]
  • Gas chromatography-mass spectrometry (GC-MS): Identifies and quantifies individual fatty acids and long-chain bases after hydrolysis of glucocerebrosides. []
  • Liquid chromatography-ion trap-time-of-flight mass spectrometry (LCMS-IT-TOF): Rapidly identifies complex glucocerebroside mixtures based on their mass-to-charge ratios and fragmentation patterns. []
  • Nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy: Provide structural information about the individual components of glucocerebrosides, including the configuration of double bonds and stereochemistry. []

Q7: How does the enzyme glucocerebrosidase interact with glucocerebrosides?

A7: Glucocerebrosidase, also known as glucosylceramidase, is a lysosomal enzyme that catalyzes the hydrolysis of glucocerebrosides into glucose and ceramide. [, ] This enzymatic activity is crucial for maintaining the balance of glucocerebrosides within cells.

Q8: What are the consequences of glucocerebrosidase deficiency?

A8: Deficiency in glucocerebrosidase leads to the accumulation of glucocerebrosides within lysosomes, primarily in macrophages. [, ] This accumulation is the underlying cause of Gaucher disease, a lysosomal storage disorder characterized by various symptoms including hepatosplenomegaly, anemia, thrombocytopenia, and bone disease. [, ]

Q9: Are there different types of Gaucher disease?

A9: Yes, there are three main types of Gaucher disease based on the presence and severity of neurological involvement:

  • Type I: The most common and non-neuronopathic form, characterized by visceral manifestations such as hepatosplenomegaly, anemia, and bone disease. [, ]
  • Type II: A severe infantile form with significant neurological involvement. []
  • Type III: A juvenile form with variable neurological manifestations. []

Q10: How is Gaucher disease treated?

A10: Enzyme replacement therapy (ERT) with intravenous infusions of recombinant glucocerebrosidase is the standard treatment for Gaucher disease. [, , ] ERT has significantly improved the quality of life and reduced morbidity and mortality in Gaucher patients. [, ]

Q11: Are there alternative treatment approaches for Gaucher disease?

A11: Substrate reduction therapy (SRT) using eliglustat, an oral medication that inhibits glucosylceramide synthase, is emerging as an alternative for some patients. [] SRT aims to reduce the synthesis of glucocerebrosides, thereby lowering their accumulation in lysosomes. []

Q12: How are glucocerebrosides linked to Parkinson's disease?

A12: Mutations in the GBA gene, encoding glucocerebrosidase, are the most common genetic risk factor for Parkinson's disease (PD), affecting 5-10% of patients and accelerating disease progression. [, ] These mutations can lead to glucocerebroside accumulation, potentially contributing to α-synuclein aggregation, a hallmark of PD. [, ]

Q13: Can inhibiting glucocerebroside synthesis be a therapeutic strategy for PD?

A13: Research suggests that inhibiting glucosylceramide synthase (GCS) with a brain-penetrant inhibitor like GZ667161 can reduce glucocerebroside levels in the central nervous system of mice with Gba mutations. [] This reduction was associated with slowed α-synuclein aggregation and improved behavioral outcomes, indicating a potential therapeutic avenue for GBA-related synucleinopathies. []

Q14: How do glucocerebrosides from sea cucumbers differ from those found in other organisms?

A14: Sea cucumber glucocerebrosides exhibit unique structural characteristics, particularly in their fatty acid and long-chain base compositions. [, , ] These variations result in distinct molecular species profiles that may contribute to their potential biological activities, including cytotoxic effects against cancer cells. [, , ]

Q15: What are the potential benefits of dietary glucocerebrosides from sea cucumbers?

A15: Research suggests that dietary intake of sea cucumber glucocerebrosides (SCGs) may have beneficial effects on sphingolipid metabolism in mouse models of Alzheimer's disease. [] SCG supplementation was associated with improved spatial memory and altered levels of specific sphingolipid species in the brain, highlighting their potential as a dietary intervention for neurodegenerative diseases. []

Q16: What is the significance of studying the thermotropic behavior of glucocerebrosides?

A16: Studying the thermotropic behavior of glucocerebrosides in model membrane systems, such as liposomes, provides valuable information about their interactions with other lipids and their impact on membrane properties like fluidity and permeability. [] This information is essential for understanding their roles in various biological processes, including membrane trafficking, signal transduction, and cellular responses to environmental changes.

Q17: What is the role of 4,8-sphingadienine (4,8-SD) in inflammation?

A17: 4,8-SD, a metabolite of plant-derived glucocerebrosides, has demonstrated anti-inflammatory effects in human endothelial cells. [] It inhibits the expression of pro-inflammatory molecules like IL-8 and E-selectin in response to inflammatory stimuli. [] This finding suggests a potential role for 4,8-SD in modulating inflammatory responses, with potential implications for dietary interventions.

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